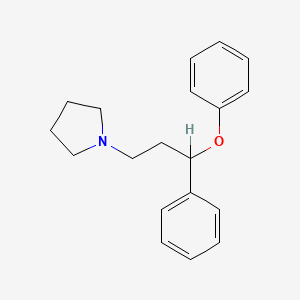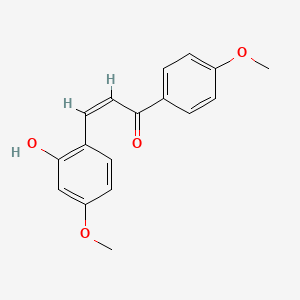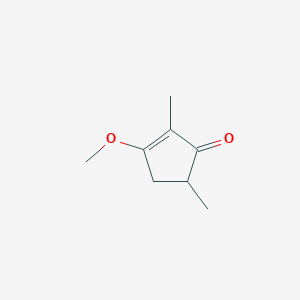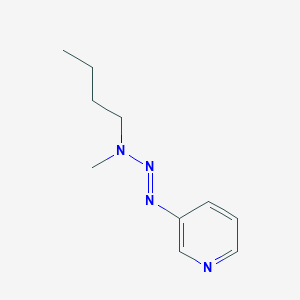![molecular formula C12H15ClN2O3 B14656682 Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate CAS No. 53682-76-1](/img/structure/B14656682.png)
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a diazenyl group attached to a methoxyphenyl ring, which is further connected to a chlorinated propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The diazenyl group is introduced through a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazonium salt, which is then coupled with the methoxyphenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reduction Reactions: The diazenyl group can be reduced to an amine using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Reduction: Sodium borohydride in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Hydroxy derivatives.
Reduction: Amine derivatives.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate can be compared with other similar compounds such as:
Ethyl 2-chloropropanoate: Lacks the diazenyl and methoxyphenyl groups, making it less versatile in terms of chemical reactivity.
Ethyl 2-methoxyphenylpropanoate:
Ethyl 2-diazenylpropanoate: Lacks the methoxyphenyl group, which influences its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
53682-76-1 |
|---|---|
Fórmula molecular |
C12H15ClN2O3 |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
ethyl 2-chloro-2-[(2-methoxyphenyl)diazenyl]propanoate |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-18-11(16)12(2,13)15-14-9-7-5-6-8-10(9)17-3/h5-8H,4H2,1-3H3 |
Clave InChI |
GKPAOZPDOASKCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(N=NC1=CC=CC=C1OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



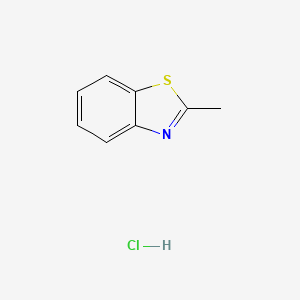

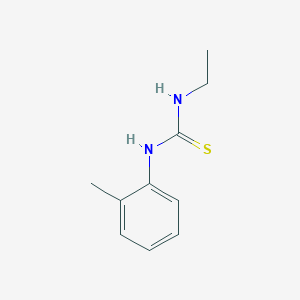
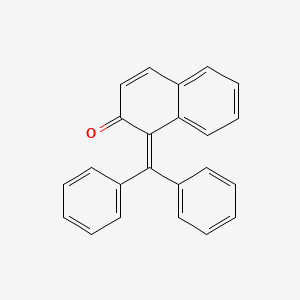
-lambda~5~-arsane](/img/structure/B14656634.png)

![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
